

Spectroscopic Analysis of (2-Chlorophenyl)hydrazine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Chlorophenyl)hydrazine

Cat. No.: B082148

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **(2-Chlorophenyl)hydrazine**, a crucial building block in the synthesis of various pharmaceutical and chemical entities. The document details its spectral characteristics in Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to aid in the replication and validation of this data.

Spectroscopic Data Summary

The following sections summarize the essential spectroscopic data for **(2-Chlorophenyl)hydrazine**. For clarity, the data is presented for the hydrochloride salt form, which is common commercially.

^1H Nuclear Magnetic Resonance (NMR) Data

The ^1H NMR spectrum provides insight into the proton environment of the molecule. The data presented below is for **(2-Chlorophenyl)hydrazine** hydrochloride, typically recorded in a deuterated solvent like DMSO-d₆.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
~10.4	Broad Singlet	-	3H	-NH-NH ₂ ⁺
~7.45	Doublet of Doublets	J = 7.8, 1.5 Hz	1H	Ar-H (H6)
~7.30	Triplet of Doublets	J = 7.8, 1.5 Hz	1H	Ar-H (H4)
~7.10	Doublet of Doublets	J = 7.8, 1.5 Hz	1H	Ar-H (H3)
~6.95	Triplet of Doublets	J = 7.8, 1.5 Hz	1H	Ar-H (H5)

Note: The chemical shifts of the hydrazine protons (-NH-NH₂⁺) are highly dependent on solvent, concentration, and temperature, and often appear as a broad, exchangeable peak.

¹³C Nuclear Magnetic Resonance (NMR) Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The following are predicted chemical shifts for the aromatic carbons of **(2-Chlorophenyl)hydrazine**.

Predicted Chemical Shift (δ) ppm	Carbon Assignment
~143.5	C2 (C-NHNH ₂)
~131.0	C4
~129.5	C6
~128.0	C5
~121.0	C1 (C-Cl)
~119.5	C3

Note: This data is predicted based on substituent effects on a benzene ring. Actual experimental values may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy Data

The FT-IR spectrum identifies the functional groups present based on their vibrational frequencies. The following peaks are characteristic of **(2-Chlorophenyl)hydrazine hydrochloride**.^[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3205.40	Strong, Broad	N-H stretching (hydrazine salt)
2988.5, 2688.4	Medium, Broad	N ⁺ -H stretching (ammonium salt)
1584.0	Strong	C=C aromatic ring stretching
1496.4	Strong	C=C aromatic ring stretching
1098.6	Medium	C-N stretching
873.2, 818.6	Strong	C-H out-of-plane bending (aromatic)
649.1	Medium	C-Cl stretching
482.53	Medium	Skeletal vibrations

Mass Spectrometry (MS) Data

Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and structure. The data below is predicted for the free base of **(2-Chlorophenyl)hydrazine** under Electron Ionization (EI).

m/z Ratio	Predicted Relative Intensity	Assignment
144	Medium	$[M+2]^+$ • Molecular ion (^{37}Cl isotope)
142	High	$[M]^+$ • Molecular ion (^{35}Cl isotope)
113	High	$[\text{C}_6\text{H}_4\text{Cl}]^+$ (^{37}Cl isotope), loss of $\bullet\text{N}_2\text{H}_3$
111	Very High (Base Peak)	$[\text{C}_6\text{H}_4\text{Cl}]^+$ (^{35}Cl isotope), loss of $\bullet\text{N}_2\text{H}_3$
76	Medium	$[\text{C}_6\text{H}_4]^+$, loss of Cl from m/z 111
75	Medium	$[\text{C}_6\text{H}_3]^+$, loss of HCl from M^+ •

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

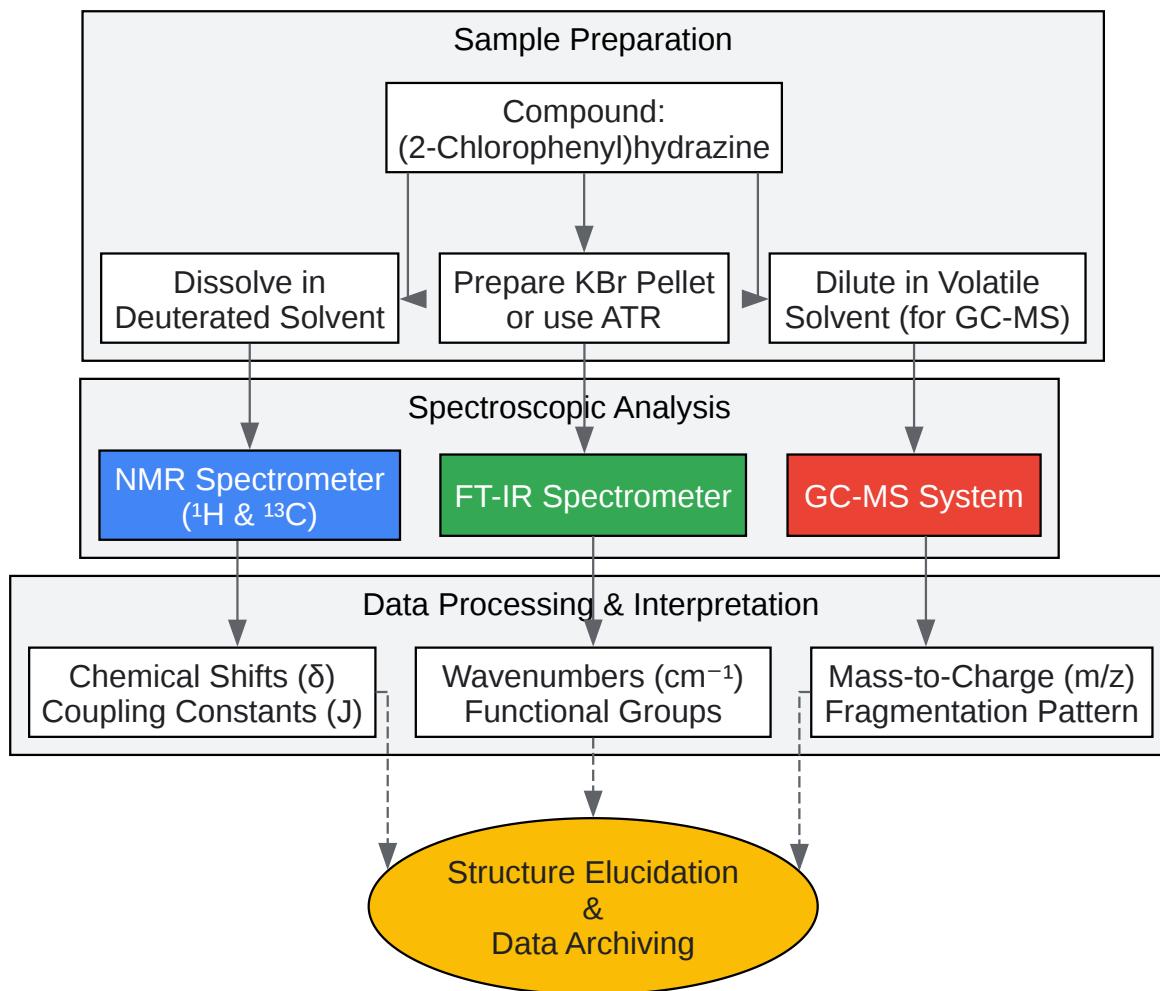
NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh 10-15 mg of **(2-Chlorophenyl)hydrazine hydrochloride** and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the DMSO-d₆ lock signal.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Set the spectral width to cover a range of 0-12 ppm.
 - Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

- Acquire 16 scans for adequate signal-to-noise ratio.
- Process the data with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.
- Reference the spectrum to the residual DMSO peak at 2.50 ppm.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover a range of 0-160 ppm.
 - Use a 45-degree pulse angle with a relaxation delay of 5 seconds.
 - Acquire a sufficient number of scans (e.g., 1024) for good signal intensity.
 - Process the data with an exponential multiplication (line broadening of 1.0 Hz) and Fourier transform.
 - Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

FT-IR Spectroscopy Protocol

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (~1-2 mg) of dry **(2-Chlorophenyl)hydrazine** hydrochloride with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure (8-10 tons) to form a thin, transparent pellet.
- Data Acquisition:
 - Record a background spectrum of the empty sample chamber.
 - Place the KBr pellet in the sample holder of an FT-IR spectrometer.


- Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
- Co-add 32 scans at a resolution of 4 cm^{-1} to improve the signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry Protocol

- Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an Electron Ionization (EI) source.
- Sample Preparation: Prepare a dilute solution of **(2-Chlorophenyl)hydrazine** (free base) in a suitable solvent like methanol or dichloromethane (1 mg/mL). Note: Analysis of the hydrochloride salt may require derivatization or a different injection technique.
- GC Separation:
 - Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Injection: Inject 1 μL of the sample solution in splitless mode.
 - Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
 - Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.
- MS Detection:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Source Temperature: Maintain at 230°C.
 - Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **(2-Chlorophenyl)hydrazine**.

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of (2-Chlorophenyl)hydrazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b082148#spectroscopic-data-nmr-ir-mass-spec-of-2-chlorophenyl-hydrazine\]](https://www.benchchem.com/product/b082148#spectroscopic-data-nmr-ir-mass-spec-of-2-chlorophenyl-hydrazine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com